molecular formula C21H27NO4S2 B12258512 Ethyl 2-(4-tert-butylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(4-tert-butylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12258512
M. Wt: 421.6 g/mol
InChI Key: YFKWIDFQKAYQGB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-tert-butylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzothiophene core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-tert-butylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides and amines.

    Esterification: The carboxylic acid group is esterified using ethanol and acid catalysts to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-tert-butylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or other substituted benzothiophenes.

Scientific Research Applications

Ethyl 2-(4-tert-butylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing drugs targeting various biological pathways.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which Ethyl 2-(4-tert-butylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the benzothiophene core can engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-(4-chlorobenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-(4-tert-butylbenzenesulfonamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

Molecular Formula

C21H27NO4S2

Molecular Weight

421.6 g/mol

IUPAC Name

ethyl 2-[(4-tert-butylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H27NO4S2/c1-5-26-20(23)18-16-8-6-7-9-17(16)27-19(18)22-28(24,25)15-12-10-14(11-13-15)21(2,3)4/h10-13,22H,5-9H2,1-4H3

InChI Key

YFKWIDFQKAYQGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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